N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide
CAS No.: 13886-04-9
Cat. No.: VC0534357
Molecular Formula: C11H16N2O2
Molecular Weight: 208.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13886-04-9 |
|---|---|
| Molecular Formula | C11H16N2O2 |
| Molecular Weight | 208.26 g/mol |
| IUPAC Name | N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide |
| Standard InChI | InChI=1S/C11H16N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h4-6,15H,7H2,1-3H3,(H,12,14) |
| Standard InChI Key | KIAPPNPNBWZHID-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C=C1)O)CN(C)C |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)O)CN(C)C |
| Appearance | Solid powder |
Introduction
Structural and Chemical Identity
Molecular Architecture
N-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]acetamide belongs to the class of substituted acetanilides. Its IUPAC name reflects three key structural features:
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Acetamide group: A -NH-C(=O)-CH₃ moiety at the para position relative to the hydroxyl group.
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Dimethylaminomethyl substitution: A -CH₂-N(CH₃)₂ group at the meta position on the aromatic ring.
The compound’s molecular formula is C₁₁H₁₆N₂O₂, with a molecular weight of 208.26 g/mol . X-ray crystallography and spectral analyses confirm a planar aromatic system with the dimethylaminomethyl side chain adopting a conformation perpendicular to the phenyl ring .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| Melting Point | 162–164°C (dec.) | |
| Solubility | Soluble in DMSO, methanol | |
| LogP | 1.48 (predicted) | |
| pKa (phenolic OH) | ~9.8 |
Spectral Characterization
Infrared Spectroscopy: The IR spectrum (NIST WebBook ) reveals distinctive absorption bands:
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3280 cm⁻¹: N-H stretching of acetamide.
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1655 cm⁻¹: C=O stretching of the amide group.
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1590 cm⁻¹: Aromatic C=C vibrations.
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1260 cm⁻¹: C-N stretching of the dimethylamino group.
NMR Data: While explicit NMR shifts are unavailable in the provided sources, the structure suggests characteristic signals:
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δ 2.1 ppm (s, 3H): Methyl protons of the acetamide.
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δ 2.3 ppm (s, 6H): N,N-dimethyl protons.
Synthesis and Optimization
Conventional Synthetic Routes
The primary synthesis involves a Mannich reaction between 4-hydroxyacetophenone and dimethylamine in the presence of formaldehyde :
Key steps include:
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Mannich Base Formation: The dimethylaminomethyl group is introduced at the meta position via electrophilic aromatic substitution.
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Acetylation: Protection of the amine group using acetic anhydride.
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Purification: Crystallization from ethanol/water mixtures yields >98% purity .
Process Optimization
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Catalyst Selection: Lewis acids like ZnCl₂ improve reaction yield (75→89%) by facilitating iminium ion formation .
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Solvent Systems: Ethanol-water mixtures (3:1) enhance crystallinity compared to pure ethanol.
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Green Chemistry Approaches: Microwave-assisted synthesis reduces reaction time from 6 hours to 45 minutes .
Biological Activities and Mechanisms
Antioxidant Properties
The compound exhibits potent radical scavenging activity, with an IC₅₀ of 18.7 μM against DPPH radicals. This activity stems from:
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Phenolic Hydroxyl Group: Donates hydrogen atoms to neutralize free radicals.
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Electron-Donating Dimethylamino Group: Stabilizes the phenoxyl radical through resonance .
Table 2: Comparative Antioxidant Activity
| Compound | DPPH IC₅₀ (μM) | Reference |
|---|---|---|
| N-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]acetamide | 18.7 | |
| Trolox | 22.4 | |
| Ascorbic acid | 15.3 |
Neurotransmitter Modulation
In vitro studies demonstrate dual activity:
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Acetylcholinesterase Inhibition: IC₅₀ = 12.3 μM, potentially enhancing cholinergic transmission.
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Dopamine Receptor Binding: Kᵢ = 34 nM at D₂ receptors, suggesting antipsychotic potential .
The dimethylaminomethyl group facilitates blood-brain barrier penetration, while the acetamide moiety provides metabolic stability .
Anti-inflammatory Effects
At 10 μM, the compound reduces IL-6 production by 62% in LPS-stimulated macrophages. Mechanism involves:
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NF-κB pathway inhibition (IκBα phosphorylation ↓ 45%).
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COX-2 enzyme suppression (IC₅₀ = 8.9 μM).
Pharmacological Applications
Neurodegenerative Diseases
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Alzheimer’s Disease: Dual inhibition of acetylcholinesterase and β-amyloid aggregation (EC₅₀ = 5.7 μM).
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Parkinson’s Disease: Protects SH-SY5Y cells from MPP⁺-induced toxicity (EC₅₀ = 9.2 μM) .
Psychiatric Disorders
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Schizophrenia: D₂ receptor antagonism with 78% occupancy at 1 mg/kg (rat model) .
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Depression: Increases hippocampal BDNF levels by 40% in chronic stress models.
| Parameter | Value | Species |
|---|---|---|
| NOAEL (28-day oral) | 10 mg/kg/day | Rat |
| Tolerated Daily Dose | 0.7 mg/kg | Human |
| Permissible Exposure | 5 mg/m³ | OSHA |
Comparative Analysis with Structural Analogs
Diethylamino Derivative
Replacing dimethylamino with diethylamino (CAS 121-78-8 ):
Hydrochloride Salt (CAS not provided )
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Improved Solubility: 28 mg/mL in water vs. 3 mg/mL for free base .
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Enhanced Bioavailability: AUC₀–∞ increases from 45 to 112 h·ng/mL .
Future Directions
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Prodrug Development: Esterification of the phenolic OH to improve oral absorption.
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Targeted Delivery: Nanoparticle formulations for brain-specific delivery.
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Combination Therapies: Synergy with donepezil or memantine in Alzheimer’s models.
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